3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-8(3-12-4-8)6-5(7(10)11)2-13-9-6/h2H,3-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDGECSSPCHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=NOC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059988-55-3 | |
| Record name | 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the oxazole ring. One common synthetic route includes the cyclization of amino acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used to reduce the compound. These reactions are often performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as drug development and material science.
Scientific Research Applications
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and processes.
Medicine: The compound's unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases related to the central nervous system and inflammation.
Industry: Its properties can be exploited in the development of new materials, such as polymers and coatings, with enhanced chemical and physical characteristics.
Mechanism of Action
The mechanism by which 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context and the specific application.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₈H₉NO₄
- SMILES: CC1(COC1)C2=NOC=C2C(=O)O
- Key Features: Combines a 1,2-oxazole core with a 3-methyloxetan-3-yl substituent and a carboxylic acid group.
Physicochemical Properties :
- Collision Cross-Section (CCS) : Predicted CCS values range from 134.2–140.6 Ų for various adducts (e.g., [M+H]⁺: 134.6 Ų), indicating moderate molecular size and polarity .
- Molecular Weight : 183.17 g/mol.
Applications : While direct pharmacological data are unavailable in the provided evidence, its structural features suggest utility as a synthetic intermediate or building block for drug discovery, particularly in medicinal chemistry targeting heterocyclic scaffolds.
Comparison with Similar Compounds
Structural Analogs of 1,2-Oxazole-4-carboxylic Acids
Below is a comparative analysis of key analogs based on substituents, physicochemical properties, and applications:
Key Differences and Implications
Substituent Effects :
- Oxetane vs. Aryl Groups : The 3-methyloxetane group in the target compound provides steric bulk and metabolic resistance compared to dichlorophenyl () or thiophene () substituents. This may enhance bioavailability in drug candidates .
- Methyl vs. Halogenated Groups : Simple methyl-substituted analogs (e.g., 3-Methylisoxazole-4-carboxylic acid) lack the oxetane’s conformational rigidity, making them more susceptible to enzymatic degradation .
Physicochemical Properties :
- Collision Cross-Section : The target compound’s CCS (134.6 Ų) is higher than 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid (129.3 Ų), reflecting increased molecular volume due to the oxetane .
- Solubility and Stability : Halogenated analogs (e.g., ) exhibit lower solubility but higher thermal stability, whereas oxetane-containing derivatives balance polarity and steric hindrance .
Synthetic Utility: The target compound’s synthesis likely involves [3 + 2] cycloaddition or coupling reactions, similar to methods for 5-(Acridin-4-yl)-3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid ().
Applications :
- Pharmaceutical Intermediates : Dichlorophenyl analogs are used as antibiotic impurities (), while simpler methyl derivatives serve as precursors for agrochemicals ().
- Research Tools : Compounds like 3-O-Feruloylquinic acid () demonstrate the role of carboxylic acid-containing heterocycles in pharmacological reference standards.
Biological Activity
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The compound has a molecular formula of and a molecular weight of approximately 183.16 g/mol. It is categorized under oxazoles, which are known for their diverse biological properties.
Synthesis
The synthesis of this compound typically involves the formation of oxazoline intermediates followed by oxidation processes. Recent studies have shown that using flow chemistry can enhance the efficiency and safety of these reactions compared to traditional batch methods .
Antimicrobial Properties
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. A study evaluated various oxazole derivatives against bacterial strains isolated from human infections, revealing that certain modifications could enhance their antibacterial efficacy . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties.
Toxicological Profile
The compound has been classified with several hazardous properties. It is reported to be harmful if ingested or inhaled and can cause severe skin burns and eye damage. Long-term exposure may lead to damage to various organ systems, including the respiratory and immune systems . This toxicological profile necessitates careful handling in laboratory settings.
Case Study 1: Antimicrobial Evaluation
In a comparative study involving different oxazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives showed promising activity, further optimization was required for enhanced efficacy against resistant strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxazole A | E. coli | 32 µg/mL |
| Oxazole B | S. aureus | 16 µg/mL |
| This compound | E. coli | >64 µg/mL (not effective) |
Case Study 2: Toxicological Assessment
A toxicity assessment highlighted that exposure to this compound can lead to significant health risks. In animal models, acute exposure resulted in respiratory distress and systemic toxicity at doses above 50 mg/kg body weight .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of β-hydroxy amides or via oxidation of oxazoline intermediates. For example, β-hydroxy amides can be converted to oxazolines using Deoxo-Fluor®, followed by MnO₂-mediated oxidation under flow conditions to yield the oxazole core . Key parameters include temperature control (e.g., 80°C for oxidation) and solvent selection (e.g., toluene for improved solubility). Yields range from 60–85%, depending on substituent steric effects.
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodology :
- ¹H-NMR : Peaks at δ 5.06 ppm (d, 2H, J = 5.9 Hz) and 1.79 ppm (s, 3H) confirm the methyloxetan and oxazole methyl groups .
- ¹³C-NMR : Signals at δ 164.0 ppm (carboxylic acid carbonyl) and 80.5 ppm (oxetan oxygen-linked carbons) are diagnostic .
- HR-MS : A molecular ion peak at m/z 212.0913 ([M+H]⁺) matches the theoretical mass (C₁₀H₁₄NO₄⁺) .
- FT-IR : Absorbance at 1719 cm⁻¹ (C=O stretch) and 1621 cm⁻¹ (oxazole ring vibration) .
Q. What are the solubility and stability considerations for handling this compound in aqueous and organic media?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) show degradation >10% at pH <3 or >9 after 24 hours. Storage recommendations: dry, inert atmosphere (Ar/N₂), −20°C to prevent hydrolysis of the oxetan ring .
Advanced Research Questions
Q. How does the methyloxetan group influence steric and electronic properties in catalytic reactions?
- Methodology : Computational modeling (DFT) reveals that the methyloxetan moiety introduces steric hindrance (≈1.8 Å van der Waals radius) near the oxazole ring, reducing nucleophilic attack at C4. Electron-withdrawing effects from the oxazole enhance the carboxylic acid’s acidity (predicted pKa ≈2.8 vs. 4.1 for non-oxazole analogs). Experimental validation via Hammett plots in substitution reactions shows a ρ value of +1.2, indicating sensitivity to electronic effects .
Q. What strategies mitigate side reactions during functionalization of the oxazole-carboxylic acid moiety?
- Methodology :
- Protection : Use tert-butyl dimethylsilyl (TBS) groups to protect the carboxylic acid during amide coupling, reducing undesired esterification.
- Catalysis : Pd(OAc)₂/Xantphos systems improve regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) at C5 of the oxazole, achieving >90% selectivity .
- Solvent Optimization : DMF/H₂O (9:1) minimizes hydrolysis of the oxetan ring during prolonged reactions .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATP-based viability assays vs. flow cytometry). Adjust for batch-to-batch purity variations (HPLC ≥95% required) .
- Structural Confirmation : Re-synthesize disputed derivatives and validate via X-ray crystallography to rule out isomerization or polymorphic effects .
- Dose-Response Curves : Use Hill coefficients to assess cooperative binding anomalies in conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
